

# An In-depth Technical Guide to the Physicochemical Characteristics of Dimorpholinodiethyl Ether

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

**Cat. No.:** B1329553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Dimorpholinodiethyl ether (DMDEE), a tertiary amine catalyst, is a compound of significant industrial interest, particularly in the manufacturing of polyurethane foams. Its unique molecular structure imparts specific physicochemical properties that are crucial for its function as a potent blowing catalyst. This technical guide provides a comprehensive overview of the core physicochemical characteristics of DMDEE, detailed experimental protocols for their determination, and a discussion of its synthesis and catalytic mechanism. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

## Introduction

Dimorpholinodiethyl ether, systematically named 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine, is an organic compound featuring two morpholine rings linked by a diethyl ether chain.<sup>[1]</sup> It is a colorless to pale yellow liquid with a characteristic amine-like odor.<sup>[1]</sup> Widely known by the acronym DMDEE, it serves as a crucial catalyst in the production of various polyurethane products, including flexible and rigid foams, coatings, adhesives, and sealants. Its primary role is to catalyze the reaction between water and isocyanates (the "blowing" reaction), which

generates carbon dioxide gas to create the foam's cellular structure.[\[1\]](#) The steric hindrance provided by the bulky morpholino groups contributes to the stability of isocyanate-containing prepolymers, extending their storage life.

## Physicochemical Properties

The physical and chemical properties of DMDEE are fundamental to its application and handling. These characteristics have been determined through various analytical techniques and are summarized below.

## General and Chemical Properties

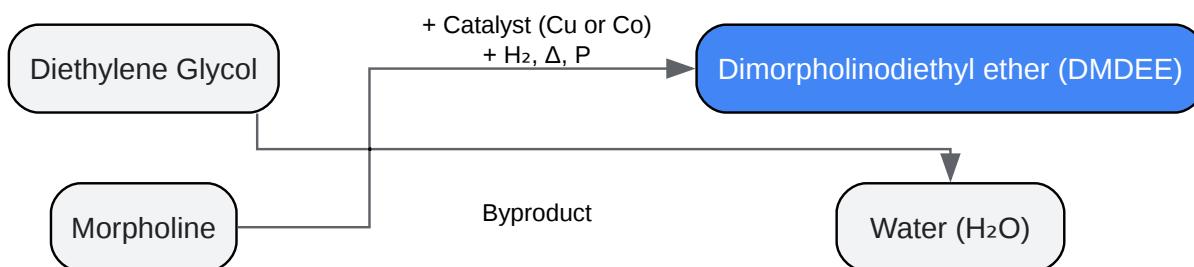
A compilation of the primary identifiers and chemical properties for Dimorpholinodiethyl ether is presented in Table 1.

| Property          | Value                                                               |
|-------------------|---------------------------------------------------------------------|
| IUPAC Name        | 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine                       |
| Synonyms          | DMDEE, 2,2'-Dimorpholinodiethyl ether, Bis(2-morpholinoethyl) Ether |
| CAS Number        | 6425-39-4                                                           |
| Molecular Formula | C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>       |
| Molecular Weight  | 244.33 g/mol                                                        |
| Appearance        | Colorless to pale yellow/pale brown liquid/oil                      |
| Odor              | Amine-like                                                          |

Sources:[\[1\]](#)

## Quantitative Physical and Chemical Data

Table 2 provides a summary of the key quantitative physicochemical data for DMDEE, critical for its use in chemical processes and for safety considerations.

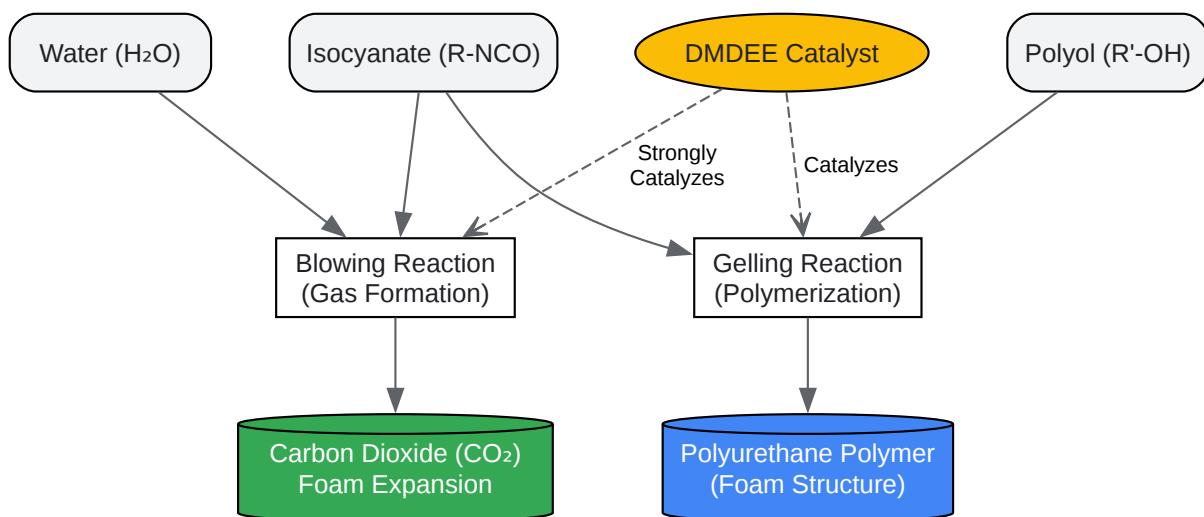

| Property                                   | Value                   | Conditions          |
|--------------------------------------------|-------------------------|---------------------|
| Density                                    | 1.06 g/mL               | at 25 °C (lit.)     |
| Boiling Point                              | 309 °C                  | (lit.)              |
| Melting Point                              | -28 °C                  |                     |
| Flash Point                                | 295 °F (~146 °C)        |                     |
| Refractive Index                           | n <sub>20/D</sub> 1.484 | (lit.)              |
| Water Solubility                           | 100 g/L                 | at 20 °C (Miscible) |
| Vapor Pressure                             | 66 Pa                   | at 20 °C            |
| LogP (Octanol-Water Partition Coefficient) | 0.5                     | at 25 °C            |
| pKa                                        | 6.92 ± 0.10             | (Predicted)         |

Sources:

## Synthesis and Reactivity

### Synthesis Pathway

Dimorpholinodiethyl ether is commercially synthesized via the condensation reaction of diethylene glycol with morpholine. This reaction is typically carried out at elevated temperature and pressure in the presence of hydrogen and a metal hydrogenation catalyst, such as copper or cobalt.<sup>[1][2]</sup> An alternative route involves using dichloroethyl ether and morpholine as reactants.<sup>[1]</sup>




[Click to download full resolution via product page](#)

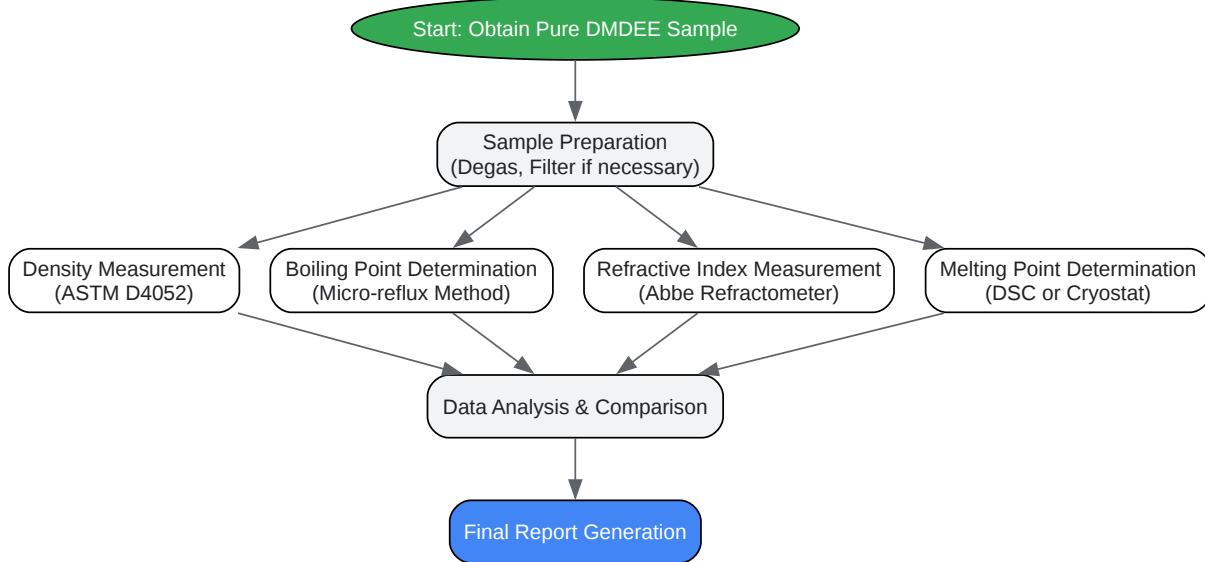
Caption: Synthesis of DMDEE from Diethylene Glycol and Morpholine.

## Catalytic Activity in Polyurethane Formation

DMDEE is a highly effective catalyst for the blowing reaction in polyurethane foam production. It selectively accelerates the reaction between isocyanate groups (-NCO) and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide ( $\text{CO}_2$ ). The liberated  $\text{CO}_2$  gas acts as the blowing agent, creating the porous foam structure. DMDEE's balanced activity promotes both the blowing (gas generation) and gelling (polymer network formation) reactions, leading to a uniform and stable foam.<sup>[3]</sup>



[Click to download full resolution via product page](#)


Caption: Catalytic role of DMDEE in Polyurethane foam formation.

## Experimental Protocols

The determination of the physicochemical properties of a liquid chemical like DMDEE follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

## General Experimental Workflow

A systematic workflow is essential for the accurate characterization of a chemical substance. This involves sample preparation followed by a series of analytical tests to determine its physical and chemical properties.



[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

## Boiling Point Determination (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point.[\[4\]](#)

- Apparatus: Small test tube (150mm), small magnetic stir bar, hot plate stirrer with a metal heating block, thermometer, clamp.
- Procedure:

- Place approximately 0.5 mL of the DMDEE sample into the test tube along with a small magnetic stir bar.
- Clamp the test tube in the center of the heating block on the hot plate stirrer.
- Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
- Turn on the stirrer to ensure gentle mixing.
- Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the walls of the test tube (refluxing). A "reflux ring" will become visible.[\[4\]](#)
- Adjust the thermometer's position so that the bulb is level with this reflux ring for an accurate measurement of the vapor temperature.
- When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. Record this stable temperature as the boiling point.
- Cease heating and allow the apparatus to cool.

## Density Determination (Digital Density Meter - ASTM D4052)

This standard test method provides a precise determination of the density of liquids.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Apparatus: Digital density meter with an oscillating U-tube, syringe or automated sampler.
- Procedure:
  - Calibrate the instrument according to the manufacturer's instructions, typically using dry air and high-purity water at a known temperature (e.g., 25 °C).
  - Ensure the oscillating U-tube is clean and dry.
  - Introduce a small volume (approx. 1-2 mL) of the DMDEE sample into the U-tube, ensuring no air bubbles are present.[\[8\]](#) The absence of bubbles is critical for accuracy.[\[7\]](#)

[9]

- Allow the sample to thermally equilibrate to the test temperature.
- The instrument measures the oscillation period of the U-tube containing the sample.
- Using calibration data, the instrument calculates and displays the density of the sample in g/mL or kg/m<sup>3</sup>.

## Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is characteristic of a substance.

- Apparatus: Abbe refractometer, monochromatic light source (e.g., sodium lamp, 589 nm), temperature-controlled water bath, dropper.
- Procedure:
  - Turn on the light source and the temperature-controlled water bath circulating through the refractometer prisms to maintain a constant temperature (e.g., 20 °C).
  - Calibrate the instrument using a standard of known refractive index, such as distilled water.[10][11]
  - Open the prism assembly and ensure the prism surfaces are clean and dry.
  - Place a few drops of the DMDEE sample onto the surface of the lower prism.
  - Close the prism assembly firmly.
  - Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields appears in the field of view.
  - If a colored band is visible at the boundary, turn the dispersion compensator knob until the boundary becomes a sharp, achromatic line.
  - Adjust the refractometer scale to center the sharp boundary line on the crosshairs of the eyepiece.[10]

- Read the refractive index value directly from the instrument's scale.

## Safety and Handling

DMDEE is an irritant and may cause serious eye irritation.<sup>[9]</sup> It is harmful if swallowed.

Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.<sup>[9]</sup>
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.<sup>[9]</sup> If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical attention.<sup>[9]</sup>

This guide provides a foundational understanding of the physicochemical properties of Dimorpholinodiethyl ether. The data and protocols presented are intended to support researchers and professionals in the safe and effective use of this important industrial chemical.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. [atamankimya.com](http://atamankimya.com) [atamankimya.com]
2. EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Google Patents [patents.google.com]
3. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]
4. [uomus.edu.iq](http://uomus.edu.iq) [uomus.edu.iq]

- 5. store.astm.org [store.astm.org]
- 6. ASTM D4052 - eralytics [eralytics.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 9. store.astm.org [store.astm.org]
- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. macro.lsu.edu [macro.lsu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of Dimorpholinodiethyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329553#physicochemical-characteristics-of-dimorpholinodiethyl-ether]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)